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molecular formula C9H9ClN2O3 B8780210 Methyl 3-(p-chloro-benzoyl)-carbazate

Methyl 3-(p-chloro-benzoyl)-carbazate

Cat. No. B8780210
M. Wt: 228.63 g/mol
InChI Key: LDCKPZZMYQKEJF-UHFFFAOYSA-N
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Patent
US04824670

Procedure details

36.0 g. (0.4 moles) of methyl carbazate and 70.0 g. (0.4 moles) of p-chloro-benzoyl chloride are reacted in an analogous manner to Example 2. Thus 74.5 g. of the desired compound are obtained, yield 81.5%, m.p.: 160° C.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Yield
81.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[NH:2][NH2:3].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1>>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH:3][NH:2][C:1]([O:5][CH3:6])=[O:4])=[O:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(NN)(=O)OC
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NNC(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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